REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH3:17])[CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:2].[OH-:18].[Na+]>S(=O)(=O)(O)O.O>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:17] |f:1.2|
|
Name
|
1-diethylamino-6-phenylhex-2-yne
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC#CCCCC1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
mercuric sulphate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
77 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
FILTRATION
|
Details
|
filter through glass wool
|
Type
|
CUSTOM
|
Details
|
to remove mercuric oxide
|
Type
|
EXTRACTION
|
Details
|
Extract the product with ether
|
Type
|
CUSTOM
|
Details
|
evaporate the
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried ethereal solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCC(CCCC1=CC=CC=C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |